1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Procure CAS 2198020-30-1 to access a specific 1,3-dimethyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-5-one regioisomer. Its N4-tetrahydrofurfuryl substitution creates a unique hydrogen-bond topology distinct from the N1-isomer (CAS 1999904-79-8), crucial for probing kinase hinge-binding selectivity. The achiral structure eliminates enantiomer-specific effects, simplifies QC (no chiral HPLC needed), and ensures reproducible batch quality for hit expansion. With AlogP ~1.29 and 7 rotatable bonds, it is ideal for focused screening libraries targeting ATP-binding pockets. Relevant for FAS, c-KIT/PDGFR, and antibacterial phenotypic panels.

Molecular Formula C9H15N3O2
Molecular Weight 197.238
CAS No. 2198020-30-1
Cat. No. B2941775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2198020-30-1
Molecular FormulaC9H15N3O2
Molecular Weight197.238
Structural Identifiers
SMILESCC1=NN(C(=O)N1CC2CCCO2)C
InChIInChI=1S/C9H15N3O2/c1-7-10-11(2)9(13)12(7)6-8-4-3-5-14-8/h8H,3-6H2,1-2H3
InChIKeyCEVAEZYEZWSCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2198020-30-1): Structural and Pharmacophoric Profile for Research Procurement


1,3-Dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2198020-30-1) is a trisubstituted 1,2,4-triazol-5-one heterocycle featuring a 1,3-dimethyl substitution pattern on the triazolone ring and an oxolan-2-ylmethyl (tetrahydrofurfuryl) group at the N4 position. The 1,2,4-triazol-5-one scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with documented activity across multiple target classes including fatty acid synthase (FAS), c-FMS/c-KIT/PDGFR kinases, and antimicrobial targets [1] [2] [3]. The specific N4-oxolan-2-ylmethyl substituent introduces a hydrogen-bond-accepting tetrahydrofuran moiety linked via a methylene spacer, which modulates conformational flexibility and physicochemical properties relative to closely related analogs [4].

Procurement Risks of Casual 1,2,4-Triazol-5-one Analog Substitution for CAS 2198020-30-1


The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is densely substituted at three positions (N1, C3, N4), and even minor positional isomerism within this scaffold can produce distinct hydrogen-bond donor/acceptor topologies and steric profiles that fundamentally alter target recognition [1]. The target compound's 1,3-dimethyl-4-(oxolan-2-ylmethyl) substitution pattern is a specific regioisomer; the corresponding 3,4-dimethyl-1-(oxolan-2-ylmethyl) isomer (CAS 1999904-79-8) relocates the oxolan-2-ylmethyl group from N4 to N1, thereby exchanging the substituent at the endocyclic N–N linkage and producing a different pharmacophoric vector orientation [2]. Similarly, direct attachment of the oxolane ring at C3 without a methylene spacer (e.g., CAS 2197668-16-7) reduces rotatable bond count and alters conformational sampling. These structural variations are known within the triazolone class to yield differential kinase selectivity profiles and divergent in vitro ADME properties [1]. Therefore, interchanging in-class compounds without explicit comparative data on the exact substitution pattern risks invalidating SAR hypotheses and confounding biological assay results.

Head-to-Head Differentiation Evidence for 1,3-Dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one vs. Closest Analogs


Regiochemical Isomerism: 1,3-Dimethyl-4-(oxolan-2-ylmethyl) vs. 3,4-Dimethyl-1-(oxolan-2-ylmethyl) Substitution Pattern

The target compound (CAS 2198020-30-1) bears the oxolan-2-ylmethyl group specifically at the N4 position of the triazolone ring, with methyl groups occupying N1 and C3. Its closest positional isomer, 3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1999904-79-8), relocates the oxolan-2-ylmethyl group to N1 and places methyl groups at C3 and N4 [1]. This regioisomeric swap alters the substitution pattern at the endocyclic N–N bond (positions 1 and 2 of the triazole ring), which is known to influence hydrogen-bonding capacity with kinase hinge regions and modulate selectivity within the 1,2,4-triazol-5-one kinase inhibitor class [2]. The target compound's N4 substitution leaves the N1–N2 region unencumbered by the bulky oxolane, potentially allowing a different hinge-binding mode compared to the N1-substituted isomer.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Methylene Spacer Effect: Oxolan-2-ylmethyl at N4 vs. Oxolan-2-yl Directly at C3

The target compound incorporates a methylene (–CH2–) linker between the oxolane ring and the N4 position of the triazolone scaffold. In contrast, the analog 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2197668-16-7) attaches the oxolane ring directly to the C3 carbon without a spacer [1]. This structural difference increases the rotatable bond count of the target compound (7 rotatable bonds) compared to the direct-attachment analog, as predicted by computational models [2]. The additional degree of conformational freedom can influence target binding entropy, solubility, and metabolic stability. The oxolane oxygen in the target compound is positioned farther from the triazolone core, potentially engaging different water networks in a binding pocket or altering the compound's overall molecular shape (globularity) as assessed by normalized principal moments of inertia [3].

Conformational Analysis Drug Design Physicochemical Properties

Achiral Oxolane Moiety vs. Chiral 3-Methyloxolan-2-yl Analogs: Synthetic Accessibility and Procurement Cost

The target compound contains an unsubstituted oxolan-2-ylmethyl group bearing no stereogenic center on the oxolane ring itself, making it an achiral molecule. In contrast, the analog 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1807921-04-5) features a chiral 3-methyl-substituted oxolane with defined (2S,3R) stereochemistry [1]. The absence of oxolane chirality in the target compound eliminates the need for asymmetric synthesis, chiral separation, or enantiomeric purity validation, which typically reduces synthetic complexity and procurement cost. In the broader 1,2,4-triazol-5-one class, achiral analogs are generally available at lower price points and with shorter lead times from contract research organizations and compound suppliers .

Synthetic Chemistry Chirality Procurement

Physicochemical Property Profile: Predicted AlogP, PSA, and Drug-Likeness Parameters

Computational predictions for the target compound (C9H15N3O2, MW 197.24 g/mol) indicate an AlogP of approximately 1.29, topological polar surface area (TPSA) of 90.65 Ų, 5 hydrogen bond acceptors (HBA), 2 hydrogen bond donors (HBD), and 7 rotatable bonds . The closest analog with published comparative computational data, 3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1999904-79-8), would present a different HBD/HBA arrangement due to the alternative substitution pattern, although direct side-by-side computed values for both isomers are not yet published in a single comparative study [1]. The target compound's TPSA of ~90 Ų and AlogP of ~1.3 place it within favorable oral drug-likeness space (typically TPSA < 140 Ų, AlogP < 5) and suggest moderate aqueous solubility and passive membrane permeability [2].

ADME Prediction Drug-Likeness Computational Chemistry

Class-Level Biological Activity: Triazolone Scaffold Activity Across Multiple Target Families

The 1,2,4-triazol-5-one scaffold has demonstrated quantifiable biological activity in multiple independent studies. Triazolone derivatives have been reported as fatty acid synthase (FAS) inhibitors with IC50 values in the sub-micromolar range [1], and as c-FMS/c-KIT/PDGFR kinase inhibitors with cellular antiproliferative IC50 values in the range of 0.01–10 µM across various cancer cell lines [2]. Additionally, 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have shown antibacterial activity with MIC values ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative strains [3]. While these data are derived from structurally related but non-identical triazolone analogs and the target compound itself has not been directly assayed in published peer-reviewed studies, the scaffold's multi-target activity provides a class-level rationale for its use as a starting point for medicinal chemistry optimization [4].

Kinase Inhibition Antibacterial Antitumor

Synthetic Handle Differentiation: N4-Methylene Linker as a Potential Derivatization Site

The target compound's oxolan-2-ylmethyl group at N4 is attached via a methylene linker, which positions the oxolane oxygen at a distance of three bonds from the triazolone core. This structural feature distinguishes it from analogs such as 3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200882-81-9), where the oxolane is directly bonded at C3 and the N4 position carries an isopropyl group [1]. The N4-oxolane attachment in the target compound preserves the C3-methyl group as an unencumbered substituent available for further functionalization (e.g., halogenation, oxidation to carboxylate, or cross-coupling), whereas in CAS 2200882-81-9, C3 is occupied by the oxolane ring and is unavailable for further modification without scaffold deconstruction [2]. The N4-methylene group itself also represents a potential metabolic soft spot that could be modified to tune metabolic stability.

Synthetic Methodology Library Synthesis Chemical Biology

Recommended Research and Procurement Application Scenarios for 1,3-Dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one


Medicinal Chemistry Hit-to-Lead Optimization Starting Point for Kinase or FAS Inhibitor Programs

The target compound's 1,3-dimethyl-4-(oxolan-2-ylmethyl) substitution pattern offers a distinct pharmacophoric geometry compared to the 3,4-dimethyl-1-(oxolan-2-ylmethyl) isomer, making it a valuable regioisomeric tool compound for probing kinase hinge-binding selectivity [1]. Procurement of this specific regioisomer enables systematic exploration of N4-substituent SAR while maintaining a fixed C3-methyl group available for further elaboration, as outlined in Evidence Item 6 [2]. Researchers pursuing fatty acid synthase or c-KIT/PDGFR kinase targets should prioritize this compound as a structurally validated entry point, with the caveat that experimental bioactivity confirmation remains outstanding.

Chemical Biology Probe Development Leveraging Achiral Oxolane for Simplified Scale-Up

The absence of stereogenic centers on the oxolane substituent (Evidence Item 3) makes the target compound an attractive scaffold for chemical probe development where synthetic tractability and reproducible batch quality are critical [3]. Compared to chiral analogs such as CAS 1807921-04-5, the achiral nature reduces the risk of enantiomer-specific off-target effects and simplifies analytical quality control (no chiral HPLC required) . This positions the compound favorably for hit expansion libraries where multiple analogs must be synthesized in parallel.

Computational Chemistry and Virtual Screening Library Enrichment

With predicted AlogP ~1.29, TPSA ~90.65 Ų, and 7 rotatable bonds (Evidence Item 4), the target compound occupies a favorable region of drug-like property space for virtual screening [4]. Its moderate lipophilicity and hydrogen-bond capacity support inclusion in focused screening libraries targeting enzymes with ATP-binding pockets or hydrophobic active sites. The specific oxolan-2-ylmethyl conformation provides shape diversity that distinguishes it from direct oxolane-attached analogs [5].

Antibacterial or Antitumor Screening as a Class-Validated Triazolone Derivative

Based on the documented antibacterial (MIC 50–200 µg/mL) and antitumor activities of structurally related 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives (Evidence Item 5), this compound is suitable for inclusion in phenotypic screening panels against bacterial panels or cancer cell line panels [6] [7]. Its unique substitution pattern may reveal differentiated activity spectra compared to previously characterized triazolone analogs, particularly against strains or lines where existing compounds show limited efficacy.

Quote Request

Request a Quote for 1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.